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molecular formula C2HF6NNaO4S2 B1313672 Sodium bis(trifluoromethanesulfonyl)imide CAS No. 91742-21-1

Sodium bis(trifluoromethanesulfonyl)imide

Cat. No. B1313672
M. Wt: 304.15 g/mol
InChI Key: QXZNUMVOKMLCEX-UHFFFAOYSA-N
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Patent
US06008267

Procedure details

The compound phenoxyethylvinylether is prepared by reacting chloroethylvinylether with sodium phenate, followed by polymerization in dichloromethane initiated with TiCl4 at -10° C. By reacting 8.2 g of the polymer with 9.8 g of phenyliodosotoluene sulfonate in 40 mL of a mixture of an equal volume of acetic acid and dichloromethane. A polyiodonium is obtained which is precipitated with ether. The ionic exchange reaction is carried similarly to that of example 3 between 12 g of polymer and 7 g of sodium bis(trifluoromethanesulfonyl)imide. After precipitation and washing with water, there is obtained a sticky mass which is used in a 50% solution of methylethylketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polymer
Quantity
8.2 g
Type
reactant
Reaction Step Seven
Name
phenyliodosotoluene sulfonate
Quantity
9.8 g
Type
reactant
Reaction Step Eight
[Compound]
Name
polymer
Quantity
12 g
Type
reactant
Reaction Step Nine
Name
sodium bis(trifluoromethanesulfonyl)imide
Quantity
7 g
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
[Compound]
Name
mixture
Quantity
40 mL
Type
solvent
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH:5]=[CH2:6].[CH:7]1[CH:12]=[CH:11][C:10]([O-:13])=[CH:9][CH:8]=1.[Na+].C1(C2C(I=O)=C(S([O-])(=O)=O)C(C)=CC=2)C=CC=CC=1.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+]>ClCCl.Cl[Ti](Cl)(Cl)Cl.CC(CC)=O.C(O)(=O)C>[O:13]([CH2:6][CH2:5][O:4][CH:3]=[CH2:2])[C:10]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[O-].[Na+]
Step Seven
Name
polymer
Quantity
8.2 g
Type
reactant
Smiles
Step Eight
Name
phenyliodosotoluene sulfonate
Quantity
9.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=C(C(=CC1)C)S(=O)(=O)[O-])I=O
Step Nine
Name
polymer
Quantity
12 g
Type
reactant
Smiles
Step Ten
Name
sodium bis(trifluoromethanesulfonyl)imide
Quantity
7 g
Type
reactant
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Na+]
Step Eleven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Thirteen
Name
mixture
Quantity
40 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A polyiodonium is obtained which
CUSTOM
Type
CUSTOM
Details
is precipitated with ether
CUSTOM
Type
CUSTOM
Details
The ionic exchange reaction
CUSTOM
Type
CUSTOM
Details
After precipitation
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
there is obtained a sticky mass which

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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